molecular formula C11H11ClN2O2 B8475768 3-(3-Chlorophenylhydrazono)pentane-2,4-dione

3-(3-Chlorophenylhydrazono)pentane-2,4-dione

Cat. No.: B8475768
M. Wt: 238.67 g/mol
InChI Key: MBBAVCNCYGLIEO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione typically involves the reaction of 3-chlorobenzenediazonium chloride with acetylacetone. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenylhydrazono)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromophenyl)hydrazono]pentane-2,4-dione
  • 3-[(3-Methylphenyl)hydrazono]pentane-2,4-dione
  • 3-[(3-Nitrophenyl)hydrazono]pentane-2,4-dione

Uniqueness

3-(3-Chlorophenylhydrazono)pentane-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-[(3-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-4-9(12)6-10/h3-6,15H,1-2H3

InChI Key

MBBAVCNCYGLIEO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC(=CC=C1)Cl)O

Origin of Product

United States

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